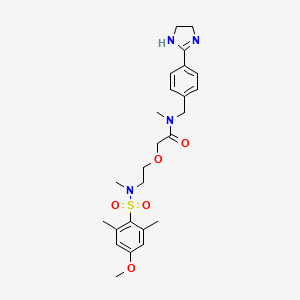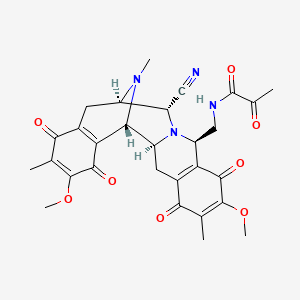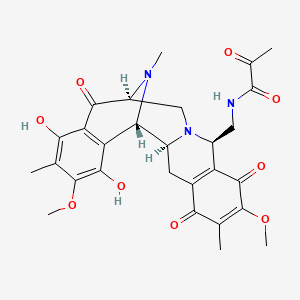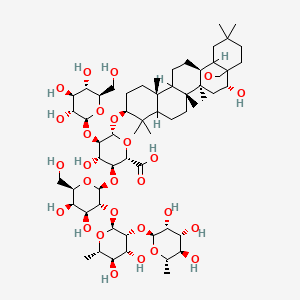![molecular formula C25H20N2O3 B1680806 methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate CAS No. 174635-53-1](/img/structure/B1680806.png)
methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate
概要
説明
SB 218795: is a potent and selective non-peptide antagonist of the neurokinin-3 receptor. It has a high affinity for the human neurokinin-3 receptor, with a dissociation constant of 13 nanomolar. This compound is known for its ability to inhibit neurokinin-3 receptor-mediated pupillary constriction in rabbits .
科学的研究の応用
SB 218795 is widely used in scientific research to study the physiological and pathophysiological roles of the neurokinin-3 receptor in central nervous system-modulated behaviors. It is also used to investigate the mechanisms of neurokinin-3 receptor-mediated processes, such as pupillary constriction and other neurophysiological responses .
将来の方向性
作用機序
SB 218795 acts as a selective, reversible, and competitive antagonist of the human neurokinin-3 receptor. It effectively crosses the blood-brain barrier and inhibits the neurokinin-3 receptor-induced miosis or pupil constriction in conscious rabbits. The compound binds to the neurokinin-3 receptor, preventing the binding of endogenous ligands such as substance P, thereby inhibiting the downstream signaling pathways .
生化学分析
Biochemical Properties
SB 218795 plays a significant role in biochemical reactions. It interacts with the NK3 receptor, a member of the tachykinin family of G protein-coupled receptors . SB 218795 is a selective, reversible, and competitive antagonist of the human NK-3 receptor .
Cellular Effects
SB 218795 has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the NK3 receptor, impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of SB 218795 involves its binding to the NK3 receptor, inhibiting the receptor’s function . This interaction results in the inhibition of NK3 receptor-mediated miosis or pupil constriction in conscious rabbits .
Dosage Effects in Animal Models
In animal models, the effects of SB 218795 vary with different dosages . For example, SB 218795 at a dosage of 0.25-1 mg/kg, administered intravenously, inhibits Senktide-induced miosis in rabbits .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SB 218795 involves the formation of a 2-phenyl-4-quinolinecarboxamide structure. The key steps include the formation of the quinoline ring and subsequent functionalization to introduce the phenyl and carboxamide groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for SB 218795 are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: SB 218795 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxamide and phenyl groups. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of SB 218795 include organic solvents like dimethyl sulfoxide and reagents for functional group transformations. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products: The major products formed from reactions involving SB 218795 are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .
類似化合物との比較
Similar Compounds:
SB 222200: Another neurokinin-3 receptor antagonist with similar selectivity and potency.
Osanetant: A non-peptide antagonist of the neurokinin-3 receptor with a different chemical structure but similar pharmacological effects.
Talnetant: A selective neurokinin-3 receptor antagonist used in research for its effects on neurokinin-3 receptor-mediated processes
Uniqueness: SB 218795 is unique due to its high selectivity for the neurokinin-3 receptor over other neurokinin receptors, such as neurokinin-1 and neurokinin-2 receptors. This selectivity makes it a valuable tool for studying the specific roles of the neurokinin-3 receptor in various physiological and pathophysiological processes .
特性
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQXQJZIHWLIN-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938539 | |
| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174635-53-1 | |
| Record name | SB-218795 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















